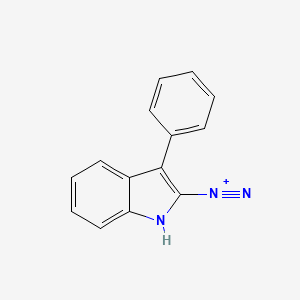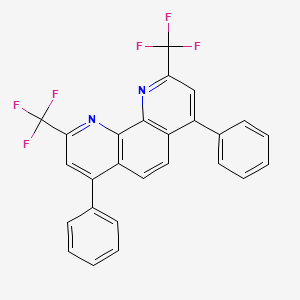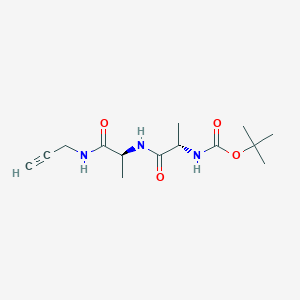
N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), at ambient temperature . The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium borohydride.
Substitution: The Boc group can be selectively removed using reagents such as oxalyl chloride in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Oxalyl chloride in methanol is used for the selective deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during multi-step synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alaninol: Another Boc-protected amino acid derivative used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-arginine: Used in gene and drug delivery applications.
N-(tert-Butoxycarbonyl)-sulfamoyl chloride: Employed in the synthesis of sulfonamide derivatives.
Uniqueness
N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide is unique due to its specific structure, which includes both a Boc-protected amino group and a prop-2-yn-1-yl group. This combination allows for versatile applications in organic synthesis, particularly in the synthesis of complex peptides and proteins.
Properties
CAS No. |
828927-37-3 |
|---|---|
Molecular Formula |
C14H23N3O4 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C14H23N3O4/c1-7-8-15-11(18)9(2)16-12(19)10(3)17-13(20)21-14(4,5)6/h1,9-10H,8H2,2-6H3,(H,15,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1 |
InChI Key |
GQNRNHVVPRZPSR-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC#C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NCC#C)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
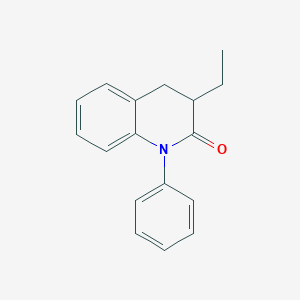
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)
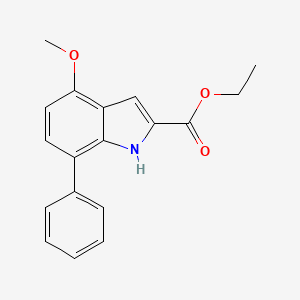
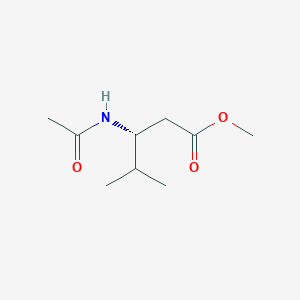
![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
